molecular formula C13H10FNO3 B13933336 3-(Benzyloxy)-4-fluoropicolinic acid

3-(Benzyloxy)-4-fluoropicolinic acid

Cat. No.: B13933336
M. Wt: 247.22 g/mol
InChI Key: SCHOJLNPXZRNQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzyloxy)-4-fluoropicolinic acid is an organic compound that belongs to the class of picolinic acids It features a benzyloxy group and a fluorine atom attached to a picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzyloxy)-4-fluoropicolinic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:

    Nitration: The starting material, 4-fluoropyridine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine group.

    Benzyloxy Substitution: The amine group is converted to a benzyloxy group through a substitution reaction.

    Carboxylation: Finally, the compound is carboxylated to form this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(Benzyloxy)-4-fluoropicolinic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The compound can be reduced to remove the fluorine atom or to convert the carboxylic acid group to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea (NH₂CSNH₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group yields benzoic acid derivatives, while reduction can produce alcohols or de-fluorinated compounds.

Scientific Research Applications

3-(Benzyloxy)-4-fluoropicolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of new materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(Benzyloxy)-4-fluoropicolinic acid involves its interaction with specific molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect various biological pathways, including enzyme inhibition and receptor binding.

Comparison with Similar Compounds

Similar Compounds

    3-(Benzyloxy)-4-chloropicolinic acid: Similar structure but with a chlorine atom instead of fluorine.

    3-(Benzyloxy)-4-methylpicolinic acid: Features a methyl group instead of fluorine.

    3-(Benzyloxy)-4-nitropicolinic acid: Contains a nitro group instead of fluorine.

Uniqueness

3-(Benzyloxy)-4-fluoropicolinic acid is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties. Fluorine atoms are known to enhance the metabolic stability and lipophilicity of organic compounds, making this compound particularly interesting for pharmaceutical research.

Properties

Molecular Formula

C13H10FNO3

Molecular Weight

247.22 g/mol

IUPAC Name

4-fluoro-3-phenylmethoxypyridine-2-carboxylic acid

InChI

InChI=1S/C13H10FNO3/c14-10-6-7-15-11(13(16)17)12(10)18-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,16,17)

InChI Key

SCHOJLNPXZRNQM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=CN=C2C(=O)O)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.